A Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: Synthesis, Characterization, and Potential Applications
A Technical Guide to Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide addresses the chemical properties, synthesis, and potential utility of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, a novel β-keto ester built upon the medicinally relevant tetrahydropyran (THP) scaffold. As direct experimental data for this specific molecule is not widely available, this document provides a comprehensive, predictive analysis grounded in established chemical principles. We present a robust, logical synthetic pathway, a detailed protocol for its execution, and a complete workflow for structural verification and characterization. Furthermore, we explore the potential applications of this compound, particularly for professionals in drug discovery and development, by contextualizing the strategic value of the tetrahydropyran motif.
Introduction to a Novel Scaffold
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is considered a bioisostere of cyclohexane but offers distinct advantages, including improved aqueous solubility and the ability of the ring oxygen to act as a hydrogen bond acceptor.[2] These features often lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[2]
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a derivative that installs two key functional handles—a β-keto group and an ester—onto a quaternary center of the THP scaffold. This unique arrangement opens avenues for complex molecular architecture, making it a potentially valuable building block for creating diverse chemical libraries.[3][4] This guide serves as a foundational document for researchers seeking to synthesize and utilize this compound.
Predicted Physicochemical Profile
Based on its constituent parts, the physicochemical properties of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be reliably predicted. These calculated values are essential for planning synthesis, purification, and analytical procedures.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₆O₄ | Derived from structural components. |
| Molecular Weight | 200.23 g/mol | Sum of atomic weights from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small molecule esters of this molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The ethyl ester and acetyl groups increase lipophilicity, while the ether oxygen provides slight polarity. |
| Boiling Point | > 200 °C (estimated) | Higher than simpler tetrahydropyran esters due to increased molecular weight and polarity. |
| Key Functional Groups | Ester (C=O, C-O), Ketone (C=O), Ether (C-O-C) | These groups will dominate the spectroscopic characterization. |
Proposed Retrosynthetic Analysis and Synthesis Pathway
The most logical and efficient approach to constructing the target molecule is through the α-acylation of a precursor ester. This strategy leverages the acidity of the α-proton on the ester, which can be removed by a strong, non-nucleophilic base to form an enolate, followed by quenching with an acylating agent.[5][6]
Retrosynthetic Logic: The key C-C bond formation is between the α-carbon (C4) and the acetyl group. Disconnecting this bond reveals the precursor, Ethyl tetrahydropyran-4-carboxylate, and an acetyl synthon (e.g., acetyl chloride).
Forward Synthesis Pathway: The proposed synthesis is a three-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
This protocol provides a detailed, step-by-step methodology derived from standard, field-proven organic synthesis techniques.[7]
Step 1: Synthesis of Ethyl tetrahydropyran-4-carboxylate
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To a round-bottom flask, add Tetrahydropyran-4-carboxylic acid (1.0 eq).
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Add absolute ethanol (EtOH, 10-20 volumes) to serve as both reagent and solvent.
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor reaction completion by TLC or GC-MS.
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After cooling to room temperature, neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
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Reduce the volume of ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (EtOAc, 3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. Purify by vacuum distillation if necessary.
Step 2 & 3: α-Acylation to Yield the Target Compound
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System Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
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Enolate Formation: Slowly add n-Butyllithium (n-BuLi, 1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to pre-form Lithium Diisopropylamide (LDA). Stir for 30 minutes.
-
Slowly add a solution of Ethyl tetrahydropyran-4-carboxylate (from Step 1, 1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.
Proposed Analytical Workflow for Structural Verification
Confirming the identity and purity of the newly synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃):
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δ ~4.2 ppm (q, 2H): -OCH₂ CH₃ of the ethyl ester.
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δ ~3.5-3.8 ppm (m, 4H): Protons on carbons adjacent to the ring oxygen (-OCH₂ -).
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δ ~2.2 ppm (s, 3H): -C(O)CH₃ of the acetyl group.
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δ ~1.8-2.1 ppm (m, 4H): Remaining ring protons (-CH₂ -).
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δ ~1.2 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~205 ppm: Ketone carbonyl (C =O).
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δ ~170 ppm: Ester carbonyl (C =O).
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δ ~65-70 ppm: Ring carbons adjacent to oxygen (-OC H₂-).
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δ ~61 ppm: -OC H₂CH₃ of the ethyl ester.
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δ ~55 ppm: Quaternary carbon (C4).
-
δ ~30-35 ppm: Remaining ring carbons.
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δ ~25 ppm: Acetyl methyl (-C(O)C H₃).
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δ ~14 ppm: Ethyl methyl (-OCH₂C H₃).
-
-
FTIR (ATR):
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~1735 cm⁻¹: Strong C=O stretch (ester).
-
~1715 cm⁻¹: Strong C=O stretch (ketone).
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~1100 cm⁻¹: Strong C-O stretch (ether).
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~2950 cm⁻¹: C-H alkane stretches.
-
-
Mass Spectrometry (EI):
-
m/z = 200.10: Molecular ion [M]⁺.
-
Key Fragments: [M-29]⁺ (loss of ethyl), [M-43]⁺ (loss of acetyl), [M-45]⁺ (loss of ethoxy).
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Potential Applications in Medicinal Chemistry
The value of Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate lies in its potential as a versatile synthetic intermediate. The β-keto ester functionality is a classic substrate for a wide range of chemical transformations, allowing for the rapid generation of diverse and complex molecular scaffolds.[8]
-
Heterocycle Synthesis: It can serve as a precursor for synthesizing fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with dinucleophiles like hydrazine or hydroxylamine.
-
Decarboxylation: Selective hydrolysis and decarboxylation can provide 4-acetyltetrahydropyran, a useful ketone intermediate.
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Further Functionalization: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions, adding further diversity.
By leveraging this scaffold, drug development professionals can explore novel chemical space while retaining the favorable ADME properties associated with the tetrahydropyran core.[1][2]
Conclusion
While Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is not a widely cataloged compound, its synthesis is readily achievable through established, high-yielding chemical transformations. This guide provides the necessary theoretical framework and practical protocols for its preparation and rigorous characterization. Its unique combination of a stable, medicinally relevant scaffold with versatile β-keto ester functionality makes it an attractive and valuable building block for researchers in organic synthesis and drug discovery.
References
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Chemistry LibreTexts. (2022). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. [Link]
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ProviSyn. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]
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Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]
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Clarke, E. D., & Stoodley, R. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
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YouTube. (2024). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. [Link]
- Google Patents. (2005). WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof.
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Gawade, S. T., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Trend in Scientific Research and Development, 7(1), 1017-1021. [Link]
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Brown, D. G., & Wobst, P. (2021). New and Unusual Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 110-143. [Link]
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